molecular formula C18H15BrF3N3O2 B10961100 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B10961100
M. Wt: 442.2 g/mol
InChI Key: AYDVNOZUGOXDKJ-UHFFFAOYSA-N
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Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . The furan ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, potentially modulating their activity . The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide is unique due to the presence of both a trifluoromethyl group and a furan ring, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H15BrF3N3O2

Molecular Weight

442.2 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H15BrF3N3O2/c1-10-16(19)11(2)25(24-10)9-14-7-8-15(27-14)17(26)23-13-5-3-12(4-6-13)18(20,21)22/h3-8H,9H2,1-2H3,(H,23,26)

InChI Key

AYDVNOZUGOXDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)Br

Origin of Product

United States

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